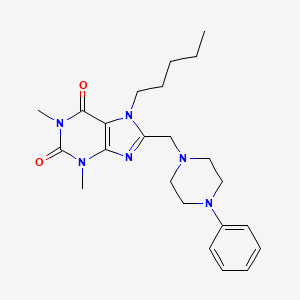
2-Bromo-5-fluoro-4-(trifluoromethyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-fluoro-4-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H4BrF3O and a molecular weight of 253.02 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H4BrF3O/c9-6-2-5(8(11,12)13)7(10)1-4(6)3-14/h1-3H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources. It is known to be a solid at room temperature .Applications De Recherche Scientifique
Spectroscopic Studies
The compound can be used in spectroscopic studies. For instance, a research study performed experimental and theoretical spectral investigation and conformational analysis of a similar compound, 2-bromo-4-chlorobenzaldehyde, using infrared (IR) spectroscopy and density functional theory (DFT) . The same techniques could be applied to 2-Bromo-5-fluoro-4-(trifluoromethyl)benzaldehyde.
Solvent Effect Studies
The compound can be used to study the solvent effect on carbonyl stretching vibration and the correlations between the experimental IR data for different solvents . This can help in understanding how different solvents interact with the compound.
Pharmaceutical Chemistry
Benzaldehyde derivatives, such as 2-Bromo-5-fluoro-4-(trifluoromethyl)benzaldehyde, are commonly employed in the field of pharmaceutical chemistry . They can be designed to increase the oxygen affinity of human hemoglobin and to inhibit the sickle erythrocytes .
Production of Flavoring Agents
Benzaldehyde derivatives can be used in the chemical industry in the production of flavoring agents . They can provide unique flavors due to their specific chemical structures.
Production of Agrochemicals
Benzaldehyde derivatives can also be used in the production of agrochemicals . They can be used to create compounds that protect crops from pests and diseases.
Synthesis of FDA-Approved Drugs
Trifluoromethyl group-containing compounds, like 2-Bromo-5-fluoro-4-(trifluoromethyl)benzaldehyde, have been used in the synthesis of FDA-approved drugs . They can be used to create new drug molecules with potential therapeutic effects.
Inhibitors of Hepatitis C Virus (HCV) NS3 Protease
2-Bromo-5-(trifluoromethyl)aniline, a derivative of 2-Bromo-5-fluoro-4-(trifluoromethyl)benzaldehyde, has been used in the synthesis and biochemical evaluation of a series of inhibitors of hepatitis C virus (HCV) NS3 protease . This suggests that 2-Bromo-5-fluoro-4-(trifluoromethyl)benzaldehyde could potentially be used in similar applications.
Preparation of Other Chemical Compounds
2-Bromo-5-fluoro-4-(trifluoromethyl)benzaldehyde can be used in the preparation of other chemical compounds. For example, 2-(Trifluoromethyl)benzaldehyde has been used in the preparation of ω-(dimethylamino)-alkylethyl-4(-2-(trifluorormethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates and methyl (E)-2-[2-[(E)-2-(2-trifluoromethylphenyl)vinyl]-phenyl]-3-methoxyacrylate via Wittig-Horner reaction .
Safety and Hazards
Propriétés
IUPAC Name |
2-bromo-5-fluoro-4-(trifluoromethyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O/c9-6-2-5(8(11,12)13)7(10)1-4(6)3-14/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVVVLBIZKZAOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)C(F)(F)F)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-fluoro-4-(trifluoromethyl)benzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2442823.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2442825.png)

![Ethyl 2-oxo-2-[4-(trifluoromethoxy)anilino]acetate](/img/structure/B2442829.png)

![7-(4-hydroxyphenyl)-6H-pyrano[3,2-c:5,6-c']dichromene-6,8(7H)-dione](/img/structure/B2442831.png)

![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(2,4-dimethoxyphenyl)urea](/img/structure/B2442834.png)
![2-(1-adamantyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2442835.png)

![N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2442840.png)

